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Compound of Interest

Compound Name:
Spiro[indene-2,4'-piperidin]-1(3H)-

one hydrochloride

Cat. No.: B595346 Get Quote

CAS Number: 185525-49-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Spiro[indene-2,4'-
piperidin]-1(3H)-one hydrochloride, a spirocyclic compound with potential applications in

medicinal chemistry and drug discovery. Due to the limited publicly available data specific to

this molecule, this guide combines known physicochemical properties with extrapolated

information from structurally related spiropiperidine derivatives to provide a foundational

understanding for research and development.

Core Compound Properties
Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is a heterocyclic compound featuring

an indene moiety fused to a piperidine ring via a spirocyclic center. The hydrochloride salt form

generally enhances the compound's solubility in aqueous media.
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Property Value Source

CAS Number 185525-49-9 [1][2][3][4]

Molecular Formula C₁₃H₁₆ClNO [2][3]

Molecular Weight 237.73 g/mol [2][3]

Purity
≥95-98% (as commercially

available)
[1][2]

Physical Form Solid [1]

Storage Room temperature [1][2]

Synonyms
1,3-dihydrospiro[indene-2,4'-

piperidine]-1-one hydrochloride
[2]

Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for Spiro[indene-2,4'-piperidin]-1(3H)-one
hydrochloride is not readily available in peer-reviewed literature, the synthesis of related

spiropiperidine ketones generally follows established organic chemistry principles. A plausible

synthetic approach can be extrapolated from literature on the synthesis of similar scaffolds.

Representative Synthetic Protocol: Synthesis of
Spiro[indene-piperidine] Ketones
A common strategy for the synthesis of spiropiperidines involves the construction of the

piperidine ring onto a pre-existing carbocyclic or heterocyclic system, or vice-versa. For the

target compound, a potential pathway could involve the reaction of an appropriate indene

precursor with a piperidine derivative.

Hypothetical Experimental Protocol:

Starting Materials: 2-indanone and a suitable N-protected 4,4-bis(2-haloethyl)piperidine.

Cyclization: In a round-bottom flask, dissolve 2-indanone and the N-protected piperidine

derivative in an appropriate aprotic solvent such as DMF or DMSO.
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Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide

(t-BuOK), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon) to facilitate

the deprotonation of the indanone.

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24

hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated

aqueous solution of ammonium chloride.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or

dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Deprotection and Salt Formation: If an N-protecting group was used, it would be removed in

this step. The resulting free base is then dissolved in a suitable solvent (e.g., diethyl ether or

methanol) and treated with a solution of hydrochloric acid in the same or a compatible

solvent to precipitate the hydrochloride salt.

Final Product: The resulting solid is collected by filtration, washed with a cold solvent, and

dried under vacuum to yield the final product.

Characterization would typically involve NMR spectroscopy (¹H and ¹³C), mass spectrometry

(MS), and infrared spectroscopy (IR) to confirm the structure and purity.

Biological Activity and Potential Applications
Direct biological activity data for Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is not

extensively documented. However, the spiropiperidine scaffold is a recognized "privileged

structure" in medicinal chemistry, known for its presence in numerous biologically active

compounds and FDA-approved drugs.[5] The rigid, three-dimensional nature of the spirocyclic

system can lead to high-affinity and selective interactions with biological targets.[5]

Context from Related Compounds:
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Spiropiperidine Derivative
Class

Reported Biological
Activity

Potential Therapeutic Area

Spiro[indol(in)e-

pyrrolidine/piperidine]
Antimicrobial, Antileishmanial Infectious Diseases

Spiro[benzoxazine-piperidine]
Antifungal (Chitin synthase

inhibitors)
Mycology

General Spiropiperidines
CNS activity, HDAC inhibition,

Anti-HIV, Anti-inflammatory

Neurology, Oncology, Virology,

Immunology

Derivatives of the spiropiperidine class have shown promise in targeting a range of diseases.

For instance, novel spiro-piperidine derivatives have demonstrated potent antileishmanial

activity, with some compounds exhibiting sub-micromolar efficacy against Leishmania major.[6]

[7][8] Other related structures, such as spiro[benzoxazine-piperidin]-one derivatives, have been

identified as chitin synthase inhibitors with broad-spectrum antifungal activity.[9] The piperidine

ring is a common feature in neuroactive compounds, suggesting that spiro[indene-piperidine]

derivatives could be explored for their potential in treating neurological disorders.[10]

Representative Experimental Protocol: In Vitro
Antifungal Susceptibility Testing
Based on the activities of related compounds, a primary biological evaluation of Spiro[indene-
2,4'-piperidin]-1(3H)-one hydrochloride could involve assessing its antimicrobial properties.

Microorganism Preparation: Prepare a standardized inoculum of a fungal strain (e.g.,

Candida albicans or Aspergillus fumigatus) according to established protocols (e.g., CLSI

guidelines).

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent

(e.g., DMSO) and make serial dilutions in the appropriate culture medium.

Microdilution Assay: In a 96-well microtiter plate, add the diluted compound solutions to the

wells.
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Inoculation: Add the standardized fungal inoculum to each well. Include positive controls (a

known antifungal agent, e.g., fluconazole), negative controls (medium and inoculum without

the compound), and sterility controls (medium only).

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

Data Analysis: Determine the minimum inhibitory concentration (MIC), which is the lowest

concentration of the compound that visibly inhibits fungal growth. This can be assessed

visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Visualizations
General Workflow for Synthesis and Evaluation
The following diagram illustrates a general workflow for the synthesis and biological evaluation

of novel spiropiperidine compounds like Spiro[indene-2,4'-piperidin]-1(3H)-one
hydrochloride.
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General Workflow for Spiropiperidine Drug Discovery
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b595346?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/TR/en/product/chemscenellcpreferredpartner/ciah987ed470?context=bbe
https://www.chemscene.com/product/185525-49-9.html
https://www.synblock.com/product/185525-49-9.html
https://www.synblock.com/product/185525-49-9.html
https://labsolu.ca/product/spiroindane-24-piperidine-1-one-hydrochloride/
https://bepls.com/oct_2023/54b.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11003478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11003478/
https://pubmed.ncbi.nlm.nih.gov/36444862/
https://pubmed.ncbi.nlm.nih.gov/36444862/
https://pubmed.ncbi.nlm.nih.gov/36444862/
https://www.researchgate.net/publication/365840535_Spiro_heterocycles_bearing_piperidine_moiety_as_potential_scaffold_for_antileishmanial_activity_synthesis_biological_evaluation_and_in_silico_studies
https://pubmed.ncbi.nlm.nih.gov/36070631/
https://pubmed.ncbi.nlm.nih.gov/36070631/
https://www.smolecule.com/products/s3232208
https://www.smolecule.com/products/s3232208
https://www.benchchem.com/product/b595346#spiro-indene-2-4-piperidin-1-3h-one-hydrochloride-cas-number
https://www.benchchem.com/product/b595346#spiro-indene-2-4-piperidin-1-3h-one-hydrochloride-cas-number
https://www.benchchem.com/product/b595346#spiro-indene-2-4-piperidin-1-3h-one-hydrochloride-cas-number
https://www.benchchem.com/product/b595346#spiro-indene-2-4-piperidin-1-3h-one-hydrochloride-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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